molecular formula C8H7FO B1316165 2-(3-Fluorophenyl)acetaldehyde CAS No. 75321-89-0

2-(3-Fluorophenyl)acetaldehyde

Cat. No.: B1316165
CAS No.: 75321-89-0
M. Wt: 138.14 g/mol
InChI Key: KWRVVGCOELJXPN-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)acetaldehyde (CAS 75321-89-0) is a fluorinated aromatic aldehyde with the molecular formula C₈H₇FO and a molecular weight of 138.14 g/mol. It features a phenyl ring substituted with a fluorine atom at the meta position (3-position) and an acetaldehyde group (-CH₂CHO) at the adjacent carbon. This compound is primarily utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactive aldehyde group and the electronic effects imparted by the fluorine substituent, which enhance its stability and binding specificity in target molecules .

Properties

IUPAC Name

2-(3-fluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRVVGCOELJXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578506
Record name (3-Fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75321-89-0
Record name (3-Fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)acetaldehyde typically involves the fluorination of phenylacetaldehyde. One common method is the electrophilic aromatic substitution reaction where phenylacetaldehyde is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the fluorination process. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-(3-Fluorophenyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol, yielding 2-(3-Fluorophenyl)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.

Major Products:

    Oxidation: 2-(3-Fluorophenyl)acetic acid.

    Reduction: 2-(3-Fluorophenyl)ethanol.

    Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in studies involving enzyme-catalyzed reactions, where its structural analogs help in understanding enzyme specificity and mechanism.

    Medicine: The compound is explored for its potential in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.

Mechanism of Action

The mechanism by which 2-(3-Fluorophenyl)acetaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the design of enzyme inhibitors or receptor agonists/antagonists.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(3-Fluorophenyl)acetaldehyde can be contextualized by comparing it to other fluorinated phenylacetaldehydes and related derivatives. Key differences arise from the number and position of fluorine atoms on the phenyl ring, which influence reactivity, solubility, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Fluorinated Phenylacetaldehydes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Key Applications
This compound 75321-89-0 C₈H₇FO 138.14 3-fluorine Pharmaceuticals, pesticides
2-(4-Fluorophenyl)acetaldehyde 1736-67-0 C₈H₇FO 138.14 4-fluorine Intermediate in organic synthesis
2-(2,4,5-Trifluorophenyl)acetaldehyde 111991-20-9 C₈H₅F₃O 174.12 2,4,5-trifluoro Agrochemicals
2-(3,4-Difluorophenyl)acetaldehyde 109346-84-1 C₈H₆F₂O 156.13 3,4-difluoro Medicinal chemistry
2-(3,5-Difluorophenyl)acetohydrazide 797784-29-3 C₈H₈F₂N₂O 186.16 3,5-difluoro Drug discovery

Key Findings from Comparative Studies

Electronic Effects: The meta-fluorine in this compound induces moderate electron-withdrawing effects, enhancing the electrophilicity of the aldehyde group compared to non-fluorinated analogs. This property facilitates nucleophilic additions in synthetic pathways .

Biological Activity :

  • Di- and trifluorinated derivatives (e.g., 2-(3,4-Difluorophenyl)acetaldehyde) exhibit higher lipophilicity, improving membrane permeability in drug candidates. However, excessive fluorination (e.g., 2,4,5-Trifluorophenyl analog) may lead to metabolic resistance in pesticides .
  • The acetohydrazide derivative (2-(3,5-Difluorophenyl)acetohydrazide) shows enhanced binding to enzyme active sites due to hydrogen-bonding interactions from the hydrazide group, a feature absent in the parent aldehyde .

Synthetic Utility: this compound is preferred over hydroxy-substituted analogs (e.g., 3-Fluoro-2-hydroxybenzaldehyde, CAS 394-50-3) in reactions requiring non-polar intermediates, as hydroxyl groups increase polarity and complicate purification .

Biological Activity

2-(3-Fluorophenyl)acetaldehyde, a fluorinated aromatic aldehyde, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is explored for its role in drug development and its interactions with various biological targets. The presence of the fluorine atom significantly influences its chemical properties, making it a valuable compound in various fields including pharmacology and organic synthesis.

  • Molecular Formula : C8H7FO
  • Molecular Weight : 154.14 g/mol
  • Structure : The compound features a phenyl ring substituted with a fluorine atom at the meta position relative to the aldehyde functional group.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The fluorine atom enhances the compound's reactivity and binding affinity, which can lead to alterations in enzyme activity and receptor signaling pathways. This property is particularly useful in the design of enzyme inhibitors or receptor modulators.

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic properties. For instance, derivatives with a 3-fluorophenyl substituent have shown excellent activity against Leishmania major, with effective concentrations (EC50) in the nanomolar range . This suggests potential applications in treating parasitic infections.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
Phenylacetaldehyde Lacks fluorine; simpler structureLimited biological activity
2-(4-Fluorophenyl)acetaldehyde Fluorine at para position; different reactivityAntiparasitic and antibacterial effects
2-(2-Fluorophenyl)acetaldehyde Fluorine at ortho position; altered stericsPotentially different enzyme interactions

The positioning of the fluorine atom significantly influences the chemical reactivity and biological activity of these compounds, highlighting the importance of molecular structure in drug design.

Case Study 1: Antiparasitic Efficacy

A study conducted on various fluorinated compounds indicated that those with a 3-fluorophenyl group exhibited strong activity against Leishmania major. The research utilized both promastigote and amastigote forms of the parasite, demonstrating that structural modifications could enhance selectivity and potency against specific targets .

Case Study 2: Neurotoxicity and Pain Response

Investigations into acetaldehyde's role in pain modulation revealed that local conversion from ethanol activates pain pathways through TRPA1 channels. This suggests that similar aldehydes could also influence nociceptive responses, warranting further exploration into their mechanisms of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluorophenyl)acetaldehyde
Reactant of Route 2
2-(3-Fluorophenyl)acetaldehyde

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